Acenaphthylene-5,6-dicarboxylic acid
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Overview
Description
Acenaphthylene-5,6-dicarboxylic acid is a polycyclic aromatic compound with two carboxyl groups attached to the acenaphthylene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acenaphthylene-5,6-dicarboxylic acid typically involves the electrochemical carboxylation of acenaphthylene. This process includes the insertion of carbon dioxide into the acenaphthylene molecule, leading to the formation of carboxylic acid derivatives . The reaction conditions, such as the choice of cathode material, current density, and carbon dioxide pressure, significantly influence the yield and selectivity of the product .
Industrial Production Methods: While the electrochemical method is commonly used in laboratory settings, industrial production may involve more scalable processes. These could include the oxidation of acenaphthene derivatives or the use of catalytic systems to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Acenaphthylene-5,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the acenaphthylene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products: The major products formed from these reactions include acenaphthenequinone, acenaphthene dihydrodiol, and various substituted acenaphthylene derivatives .
Scientific Research Applications
Acenaphthylene-5,6-dicarboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of acenaphthylene-5,6-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl groups enhance its reactivity, allowing it to participate in a range of chemical reactions. These interactions can lead to the formation of reactive intermediates, which can further react to form stable products .
Comparison with Similar Compounds
- Naphthalene-1,8-dicarboxylic acid
- Acenaphthenequinone
- Acenaphthene-1,2-dicarboxylic acid
Comparison: Acenaphthylene-5,6-dicarboxylic acid is unique due to its specific substitution pattern on the acenaphthylene core. This structural feature imparts distinct chemical and physical properties, making it more reactive in certain types of chemical reactions compared to its analogs .
Properties
CAS No. |
63250-08-8 |
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Molecular Formula |
C14H8O4 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
acenaphthylene-5,6-dicarboxylic acid |
InChI |
InChI=1S/C14H8O4/c15-13(16)9-5-3-7-1-2-8-4-6-10(14(17)18)12(9)11(7)8/h1-6H,(H,15,16)(H,17,18) |
InChI Key |
BYQOHUFFIJIYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(C3=C(C=CC1=C23)C(=O)O)C(=O)O |
Origin of Product |
United States |
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